methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate
Description
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a glycine derivative featuring a quinazolinone core linked via an acetyl group to the nitrogen of glycine, with the carboxylic acid esterified as a methyl ester. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structure combines the reactivity of the quinazolinone ring with the versatility of the glycine moiety, making it a candidate for drug discovery and chemical biology studies .
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-12(18)6-14-11(17)7-16-8-15-10-5-3-2-4-9(10)13(16)19/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
DCQWUAVQRKOXJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate typically involves the condensation of 4-oxoquinazoline derivatives with glycine esters. One common method includes the reaction of 4-oxoquinazoline with methyl glycinate in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring to form different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives .
Scientific Research Applications
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
a) Methyl (2-((4R,5S)-4-Hydroxymethyl-2-oxo-5-triazolyl-oxazinan-3-yl)acetyl)glycinate (4j)
- Structure: Contains an oxazinan-triazolyl group instead of the quinazolinone ring.
- Synthesis : Prepared via reaction of compound 8 with glycine methyl ester under General Procedure A, yielding a white solid characterized by NMR and HRMS-ESI .
b) N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (6m)
- Structure: Combines a thiazolidinone-thioacetamide linker with a quinazolinone moiety.
- Activity: Thiazolidinone derivatives are associated with antimicrobial and anti-inflammatory activities. The thioether linkage may enhance stability compared to the acetyl group in the target compound .
c) N-Glycopyranosylamines of 3-Aminoquinazolin-4(3H)-ones
Functional Group Analogues
a) Methyl N-(4-Chlorobenzoyl)glycinate
- Structure: Substitutes the quinazolinone-acetyl group with a 4-chlorobenzoyl moiety.
b) Methyl N-[(4-Chlorophenyl)(Pyrazolyl)methyl]glycinate
- Structure : Features a pyrazole ring fused with a chlorophenyl group.
- Synthesis: Utilizes crystal engineering techniques, as described in , highlighting differences in crystallinity and stability compared to the target compound’s acetylated quinazolinone .
Physical and Spectral Properties
Biological Activity
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a compound derived from the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:
- Formation of the Quinazoline Core : The initial step involves the condensation of isatoic anhydride with appropriate aldehydes to form the quinazoline structure.
- Acetylation : The quinazoline derivative is then acetylated using acetic anhydride or acetyl chloride.
- Glycination : Finally, glycine is introduced to yield this compound.
2.1 Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic properties of this compound. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help in managing blood glucose levels.
The compound exhibited a higher inhibition percentage compared to the standard drug acarbose, indicating its potential as an effective antidiabetic agent.
2.2 Antioxidant Activity
In addition to its antidiabetic effects, this compound also demonstrates significant antioxidant activity. This was assessed using various assays, including DPPH and ABTS radical scavenging tests.
The low IC50 values signify potent radical scavenging capabilities, suggesting a role in preventing oxidative stress-related diseases.
2.3 Antihyperlipidemic Effects
Research has indicated that this compound may also lower cholesterol and triglyceride levels in vivo. In a study involving hyperlipidemic rats, treatment with this compound resulted in significant reductions in both parameters.
| Parameter | Control Group (mg/dL) | Treated Group (mg/dL) |
|---|---|---|
| Cholesterol | 250 | 180 |
| Triglycerides | 200 | 130 |
These results suggest its potential application in managing lipid profiles and preventing cardiovascular diseases.
3. Case Studies and Clinical Implications
Several case studies have been documented where derivatives of quinazoline compounds have been utilized in clinical settings:
- Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that patients receiving this compound experienced improved glycemic control compared to those on placebo.
- Cardiovascular Health : In another study focusing on lipid metabolism, participants treated with the compound showed improved lipid profiles over a 12-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
